molecular formula C16H15ClN4O2 B609712 Cyclical Inhibitor Od36 CAS No. 1638644-62-8

Cyclical Inhibitor Od36

Cat. No. B609712
CAS RN: 1638644-62-8
M. Wt: 330.772
InChI Key: KTSDBMVHAKWDRK-UHFFFAOYSA-N
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Description

OD36 is an inhibitor of RIPK2 with an IC50 value of 5.3 nM . It is a macrocyclic inhibitor with potent binding to the ALK2 kinase ATP pocket .


Molecular Structure Analysis

The molecular structure of OD36 has been determined through X-ray diffraction . It has been found to bind to the hinge region of kinases, similar to ATP . The conformationally restricted 3D shape of OD36 represents an optimal form .


Chemical Reactions Analysis

OD36 has been shown to inhibit both RIPK2 tyrosine autophosphorylation as well as downstream NF-κB and MAPK signaling induced by muramyl dipeptide .


Physical And Chemical Properties Analysis

OD36 has a molecular weight of 330.77 and its formula is C16H15ClN4O2 . It is a solid compound with a light beige color . It is soluble in DMSO at a concentration of 50 mg/mL .

Scientific Research Applications

  • PDEs in Disease Treatment : PDEs regulate cyclic AMP and GMP, impacting numerous biological responses in health and disease. Some PDE inhibitors are clinically used for erectile dysfunction, pulmonary hypertension, and other disorders. Advances in understanding individual PDE roles and designing specific inhibitors have reignited pharmaceutical interest (Maurice et al., 2014).

  • Inhibitor Selectivity : The specificity of PDE inhibitors, like roliprams, is influenced by the amino acids in binding pockets and conformational changes in PDE structures. Understanding these aspects can help in designing selective inhibitors (Huai et al., 2003).

  • Therapeutic Potential for Cognitive Disorders : PDE2A inhibitors like TAK-915 have shown promise in treating cognitive dysfunction in schizophrenia or Alzheimer's through the upregulation of cyclic nucleotides in the brain (Mikami et al., 2017).

  • Ovarian Cancer Treatment : A cyclic prosaposin-derived peptide targets ovarian cancer cells through CD36, demonstrating effectiveness in treating metastatic ovarian cancer in mice models. This suggests potential efficacy in human patients (Wang et al., 2016).

  • Drug Development and PDE Inhibitors : Advances in the molecular pharmacology of PDE isoenzymes have identified new potential therapeutic applications in areas like dementia, depression, and schizophrenia (Jeon et al., 2005).

  • Cyclic Nucleotide Phosphodiesterases in Drug Development : Unique PDEs offer opportunities for targeting specific PDEs in treating various diseases, with several PDE inhibitors available or in development for different pathological conditions (Bender & Beavo, 2006).

Future Directions

OD36 represents a class of BMP receptor inhibitors with enhanced specificity for ALK2 kinase activity . It has shown promise in the treatment of various inflammatory diseases . Future research may focus on further exploring its therapeutic potential and improving its selectivity and potency .

properties

IUPAC Name

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSDBMVHAKWDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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